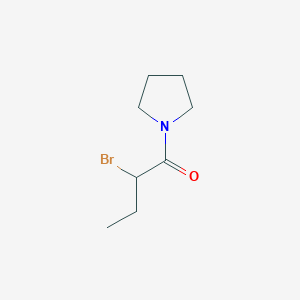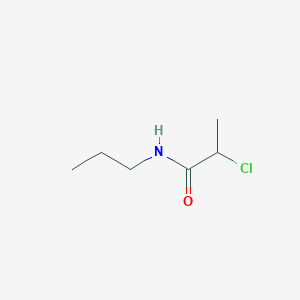![molecular formula C13H8F3NO2 B1370665 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid CAS No. 946409-32-1](/img/structure/B1370665.png)
3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid” is a compound that contains a trifluoromethyl group and a pyridine ring . It’s an important intermediate used in the synthesis of various agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives, such as “3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid” includes a trifluoromethyl group (CF3), a pyridine ring, and a benzoic acid group . The presence of these groups bestows many of the distinctive physical-chemical properties observed in this class of compounds .Chemical Reactions Analysis
Trifluoromethylpyridine derivatives are known for their distinctive physical-chemical properties, which are largely due to the presence of a fluorine atom and a pyridine in their structure . They are used as intermediates in various chemical reactions, particularly in the synthesis of agrochemical and pharmaceutical compounds .Aplicaciones Científicas De Investigación
Novel Compound Synthesis and Structural Analysis
- Researchers synthesized various coordination polymers using derivatives of 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid, demonstrating the versatile coordination abilities of such compounds. These polymers showed different architectures and were studied for their structural properties (Du et al., 2016).
- Another study focused on lanthanide-based coordination polymers assembled from derivatives of benzoates. These complexes were characterized for their photophysical properties, highlighting the role of coordinated benzoate ligands as efficient light-harvesting chromophores (Sivakumar et al., 2011).
Luminescence and Magnetism
- Certain complexes derived from pyridine-substituted benzoic acid showed unique luminescent and magnetic properties. This included the study of luminescence lifetimes and antiferromagnetic character in such complexes (Hou et al., 2013).
Metal-Organic Frameworks and Electrocatalysis
- Metal-organic frameworks (MOFs) built from similar compounds were studied for their structural characteristics. These frameworks showed potential applications in areas like catalysis (Gong et al., 2014).
Antimicrobial Activities
- Schiff base ligands and their metal complexes derived from similar benzoic acid derivatives were synthesized and their antimicrobial activities were analyzed (Kalshetty et al., 2013).
Water Splitting Electrocatalysis
- Research into metal(II)-induced coordination polymer based on similar compounds revealed their use as electrocatalysts for water splitting, demonstrating the role of metal ions in electrocatalytic activity (Gong et al., 2014).
Crystal Structure and Hydrogen Bonding
- The crystal structure of some compounds revealed interesting aspects like water-bridged hydrogen-bonding networks, offering insights into their molecular arrangements (Ye & Tanski, 2020).
Direcciones Futuras
The demand for trifluoromethylpyridine derivatives, such as “3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid”, has been increasing steadily over the years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds, indicating their significant role in these industries .
Mecanismo De Acción
Target of Action
A structurally similar compound, 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid, is known to interact withFatty-acid amide hydrolase 1 . This enzyme plays a crucial role in the hydrolysis of fatty acid amides, including endocannabinoids, which are involved in various physiological processes such as pain and inflammation .
Mode of Action
It can be inferred from the related compound that it may interact with its target enzyme, potentially inhibiting its activity and thereby modulating the levels of fatty acid amides in the body .
Biochemical Pathways
Given the potential target, it could influence theendocannabinoid system and related signaling pathways .
Result of Action
Based on the potential target, it could modulate the levels of fatty acid amides, including endocannabinoids, thereby potentially influencing pain and inflammation responses .
Propiedades
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-5-11(17-7-10)8-2-1-3-9(6-8)12(18)19/h1-7H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSCFSGJYXFLRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649789 |
Source


|
| Record name | 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |
CAS RN |
946409-32-1 |
Source


|
| Record name | 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B1370594.png)
![((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid](/img/structure/B1370595.png)
![[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1370597.png)

![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1370609.png)


![4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid](/img/structure/B1370614.png)
![3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1370616.png)